molecular formula C12H9F7N2 B8448803 2,2'-(2,2,3,3,4,4,4-Heptafluorobutane-1,1-diyl)di(1H-pyrrole) CAS No. 164792-01-2

2,2'-(2,2,3,3,4,4,4-Heptafluorobutane-1,1-diyl)di(1H-pyrrole)

Cat. No.: B8448803
CAS No.: 164792-01-2
M. Wt: 314.20 g/mol
InChI Key: WUSAKTXDNLIMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(2,2,3,3,4,4,4-Heptafluorobutane-1,1-diyl)di(1H-pyrrole) is a useful research compound. Its molecular formula is C12H9F7N2 and its molecular weight is 314.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2,2,3,3,4,4,4-Heptafluorobutane-1,1-diyl)di(1H-pyrrole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2,2,3,3,4,4,4-Heptafluorobutane-1,1-diyl)di(1H-pyrrole) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

164792-01-2

Molecular Formula

C12H9F7N2

Molecular Weight

314.20 g/mol

IUPAC Name

2-[2,2,3,3,4,4,4-heptafluoro-1-(1H-pyrrol-2-yl)butyl]-1H-pyrrole

InChI

InChI=1S/C12H9F7N2/c13-10(14,11(15,16)12(17,18)19)9(7-3-1-5-20-7)8-4-2-6-21-8/h1-6,9,20-21H

InChI Key

WUSAKTXDNLIMLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C2=CC=CN2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrole (2; 50mmol) and heptafluorobutyraldehyde (7; R=CF3CF2, as the hydrate, 25 mmol) were condensed in tetrahydrofuran in the presence of acid catalyst as described above to give bis-(pyrrol-2-yl) heptafluoroprop-1-ylmethane (8; R=CF3CF2) in >50% isolated yield. GCMS m/z; 314 (M+, 22%), 145 (100%); 1H NMR (δ, CDCl3 at 7.24); 4.92 (t, 1H), 6.22 (d, 4H), 6.75 (s, 2H), 8.07 (bs, 2H).
Quantity
50 mmol
Type
reactant
Reaction Step One
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reactant
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[Compound]
Name
hydrate
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Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
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